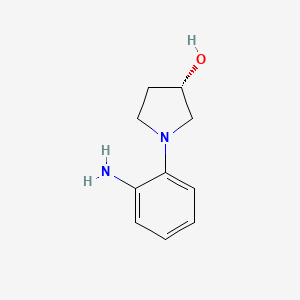

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

Description

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol (CAS 20049-03-0) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₁₄N₂O. Its structure features a pyrrolidin-3-ol core substituted at the 1-position with a 2-aminophenyl group in the (S)-configuration . This compound is also known by synonyms such as KS-5629 and DTXSID201270953.

Properties

IUPAC Name |

(3S)-1-(2-aminophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMIFNBQNVZIIE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270953 | |

| Record name | 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252759-91-4 | |

| Record name | 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252759-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminophenyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and (S)-proline.

Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Cyclization: The resulting 2-aminobenzaldehyde undergoes a cyclization reaction with (S)-proline to form the pyrrolidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Biology: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

Industry: It is explored for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Aminophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between (S)-1-(2-Aminophenyl)pyrrolidin-3-ol and analogous pyrrolidine derivatives:

Stereochemical Considerations

Stereochemistry significantly impacts biological activity:

- The (S)-configuration in this compound may optimize interactions with chiral biological targets, analogous to the (R)-configured TRK inhibitor in .

- Diastereomers like (S,S)-1-(3-Methyl-2-methylamino-butyl)pyrrolidin-3-ol dihydrochloride highlight the importance of stereochemical purity in drug development .

Biological Activity

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol is a chiral organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyrrolidine ring substituted with a 2-aminophenyl group and a hydroxyl group, contributes to its pharmacological potential.

- Chemical Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Functional Groups : Hydroxyl (-OH) and amine (-NH₂)

The presence of these functional groups enables this compound to engage in various biological interactions, enhancing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential to inhibit the growth of various pathogenic bacteria and fungi. For example, it demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The compound's mechanism involves binding to tubulin, thereby disrupting the mitotic spindle formation during cell division.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These results indicate that this compound may be a promising candidate for further development as an anticancer drug.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its stereochemistry and functional group arrangement. Comparisons with related compounds reveal that even slight modifications in structure can significantly alter biological activity.

Table 3: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Pyrrolidinol | Pyrrolidine derivative | Contains only one nitrogen atom in the ring |

| (S)-Proline | Amino acid | Essential amino acid; different functional groups |

| (R)-1-(2-Aminophenyl)pyrrolidin-3-ol | Enantiomer | Opposite stereochemistry affecting biological activity |

These comparisons highlight the importance of specific structural features in determining the pharmacological profile of pyrrolidine derivatives.

The mechanism by which this compound exerts its effects involves multiple pathways:

- Antimicrobial Action : The compound's hydroxyl and amino groups facilitate interactions with bacterial cell membranes, leading to increased permeability and cell death.

- Anticancer Mechanism : By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(2-Aminophenyl)pyrrolidin-3-ol, and how can enantiomeric purity be ensured?

- Methodology :

- Starting Materials : Use 2-aminophenyl derivatives (e.g., 2-aminobenzonitrile) and chiral pyrrolidin-3-ol precursors. Catalytic hydrogenation or nucleophilic substitution may introduce the aminophenyl group .

- Chiral Control : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or resolution via chiral HPLC post-synthesis to ensure >99% enantiomeric excess .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica gel chromatography with ethyl acetate/hexane gradients .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .

- Chiral HPLC : Compare retention times with known enantiomers using a Chiralpak® AD-H column and isopropanol/hexane mobile phase .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or ROESY experiments to confirm spatial arrangement .

Advanced Research Questions

Q. What strategies prevent racemization during functionalization of this compound?

- Key Approaches :

- Protective Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to stabilize the stereocenter during reactions .

- Low-Temperature Conditions : Perform reactions at ≤0°C to minimize thermal racemization, especially in nucleophilic substitutions .

- Catalyst Selection : Use non-acidic catalysts (e.g., Pd/C for hydrogenation) to avoid protonation-induced configuration inversion .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

- Case Studies :

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents (e.g., as in ) reduce nucleophilicity at the amino group, slowing acylation reactions.

- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density, enhancing coordination to metal catalysts in cross-coupling reactions .

- Experimental Validation :

- Hammett Plots : Quantify substituent effects using reaction rate data and σ/σ⁺ values .

Q. How can contradictions in reported synthetic yields be resolved?

- Analysis Framework :

- Reagent Purity : Trace impurities in starting materials (e.g., 2-aminophenyl derivatives) may reduce yields; use ≥98% purity reagents .

- Catalyst Efficiency : Compare Pd/C vs. Raney Ni in hydrogenation steps; Pd/C often provides higher yields (80–90%) due to reduced side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict moisture control .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .

- PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation (similar to ) .

- Storage : Store at 2–8°C under nitrogen to prevent oxidation of the amino group .

Methodological Gaps and Future Directions

Q. What advanced spectroscopic techniques could resolve ambiguities in the compound’s tautomeric forms?

- Proposed Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.